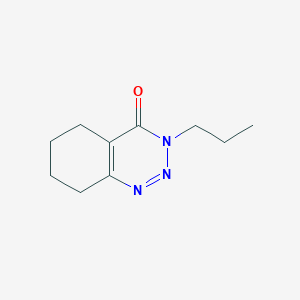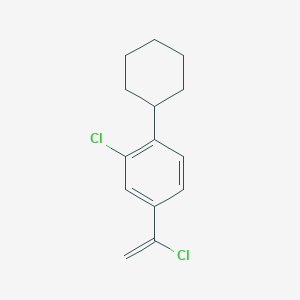![molecular formula C19H13NO4 B14553736 (1,2-Dihydronaphtho[2,1-b]furan-2-yl)(4-nitrophenyl)methanone CAS No. 62019-37-8](/img/structure/B14553736.png)
(1,2-Dihydronaphtho[2,1-b]furan-2-yl)(4-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Dihydronaphtho[2,1-b]furan-2-yl)(4-nitrophenyl)methanone is a complex organic compound that belongs to the class of dihydronaphthofurans These compounds are characterized by a fused ring system consisting of a naphthalene ring and a furan ring The presence of a nitrophenyl group adds to its chemical diversity and potential reactivity
Preparation Methods
The synthesis of (1,2-Dihydronaphtho[2,1-b]furan-2-yl)(4-nitrophenyl)methanone can be achieved through several synthetic routes. One common method involves the annulation of naphthols with various reagents. For instance, the reaction of 2-naphthol with 1,1,4,4-tetraarylbut-2-yne-1,4-diols in the presence of 4-toluenesulfonic acid monohydrate in chloroform at room temperature for one hour can yield the desired product . Other methods include cycloaddition reactions, Friedel–Crafts reactions, and Wittig reactions . Industrial production methods often involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
(1,2-Dihydronaphtho[2,1-b]furan-2-yl)(4-nitrophenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines .
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it has been studied for its potential anti-cancer properties. For instance, derivatives of this compound have shown promising anti-proliferative activities against human breast cancer cells . In materials science, dihydronaphthofurans are known for their photochromic properties, making them useful in the development of light-sensitive materials . Additionally, these compounds have applications in organic synthesis as intermediates for the preparation of more complex molecules .
Mechanism of Action
The mechanism of action of (1,2-Dihydronaphtho[2,1-b]furan-2-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. In the context of its anti-cancer properties, it has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of genes related to cell proliferation and survival . By inhibiting NF-κB, this compound can induce apoptosis in cancer cells and reduce their proliferation .
Comparison with Similar Compounds
(1,2-Dihydronaphtho[2,1-b]furan-2-yl)(4-nitrophenyl)methanone can be compared with other similar compounds, such as 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs . These compounds also exhibit anti-cancer properties and inhibit NF-κB activity. the presence of different substituents on the naphthofuran ring can significantly affect their biological activities and chemical reactivity
Properties
CAS No. |
62019-37-8 |
|---|---|
Molecular Formula |
C19H13NO4 |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
1,2-dihydrobenzo[e][1]benzofuran-2-yl-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C19H13NO4/c21-19(13-5-8-14(9-6-13)20(22)23)18-11-16-15-4-2-1-3-12(15)7-10-17(16)24-18/h1-10,18H,11H2 |
InChI Key |
BUKYSOVKUWMLRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Phenylcarbamoyl)sulfanyl]phenyl propane-1-sulfonate](/img/structure/B14553653.png)
![2-[(4-Methylpyridin-2-yl)sulfanyl]-4,6-diphenylpyridine](/img/structure/B14553657.png)

![3-Chloro-1-(4'-fluoro-2'-methyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B14553662.png)


methanone](/img/structure/B14553683.png)







